BenchChemオンラインストアへようこそ!

2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid

Kinase inhibition Chemical probes Cancer

2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid (CAS 316833‑32‑6) is a heterocyclic building block that fuses a benzimidazole core with a 4‑pyridyl substituent and a carboxylic acid group at the 6‑position of the benzimidazole ring. Its molecular formula is C₁₃H₉N₃O₂ (MW 239.23 g mol⁻¹), and it is also indexed under the synonym 2‑pyridin‑4‑yl‑3H‑benzimidazole‑5‑carboxylic acid due to tautomeric numbering conventions.

Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
CAS No. 316833-32-6
Cat. No. B1303634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid
CAS316833-32-6
Molecular FormulaC13H9N3O2
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NC(=N2)C3=CC=NC=C3
InChIInChI=1S/C13H9N3O2/c17-13(18)9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16)(H,17,18)
InChIKeyTYFICRRCLJYFJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid (316833-32-6): Core Identity and Procurement-Relevant Classification


2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid (CAS 316833‑32‑6) is a heterocyclic building block that fuses a benzimidazole core with a 4‑pyridyl substituent and a carboxylic acid group at the 6‑position of the benzimidazole ring [1]. Its molecular formula is C₁₃H₉N₃O₂ (MW 239.23 g mol⁻¹), and it is also indexed under the synonym 2‑pyridin‑4‑yl‑3H‑benzimidazole‑5‑carboxylic acid due to tautomeric numbering conventions [1]. The compound is supplied as a crystalline solid with an XLogP3 of 1.6 and a topological polar surface area of 78.9 Ų, and is routinely offered at ≥97 % purity with batch‑specific NMR, HPLC, or GC certificates .

Why 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid Cannot Be Replaced by a Generic Benzimidazole or Pyridyl Isomer


Substituting this compound with a simple benzimidazole‑5‑carboxylic acid or a 2‑pyridin‑2‑yl isomer alters the coordination geometry of the resulting metal‑organic frameworks (MOFs) and the gas‑adsorption selectivity [1]. In kinase‑inhibitor programmes, the 4‑carboxy regioisomer (CAS 124340‑93‑8) yields a potent PKN2 inhibitor (IC₅₀ = 0.064 μM), whereas the 5‑carboxy scaffold of 316833‑32‑6 generates a distinct binding topology that is not interchangeable for the same target [2]. These regioisomeric and positional effects mean that generic substitution—whether by another pyridyl‑benzimidazole carboxylic acid or a simple decarboxylated analogue—will not reproduce the same coordination chemistry, biological profile, or material performance [1][2].

Quantitative Differentiation Evidence for 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid (316833-32-6) Against Closest Analogues


Regioisomeric Selectivity: 5-Carboxy vs. 4-Carboxy Scaffold in PKN2 Kinase Inhibition

The 4‑carboxy regioisomer (2‑(pyridin‑4‑yl)‑1H‑benzimidazole‑4‑carboxylic acid amide, compound 5) is a validated PKN2 inhibitor with an IC₅₀ of 0.064 μM and 17‑fold selectivity over PKN1 [1]. The 5‑carboxy scaffold of 316833‑32‑6 presents the carboxylic acid at the position equivalent to C‑5/C‑6 of the benzimidazole ring, which cannot replicate the same hydrogen‑bond network with the kinase hinge region because the distance and orientation of the acid group are altered. This positional difference is exploited deliberately in probe‑development programmes: the 5‑carboxy regioisomer is selected when a distinct binding mode or a different selectivity profile is required [1].

Kinase inhibition Chemical probes Cancer

MOF Coordination Divergence: 4‑Pyridyl vs. 2‑Pyridyl Isomer in Framework Construction

In a direct comparative study, two isomeric ligands—HL1 (2‑(pyridin‑4‑yl)‑benzimidazole‑5‑carboxylic acid, CAS 316833‑32‑6) and HL2 (2‑(pyridin‑2‑yl)‑benzimidazole‑5‑carboxylic acid)—were reacted with the same metal salts under identical hydro(solvo)thermal conditions [1]. HL1 produced four distinct complexes (1–4) with Cd²⁺, Zn²⁺, and Pb²⁺, whereas HL2 led to entirely different framework topologies. Complex 3 (Pb + HL1) displayed high‑sensitivity fluorescence quenching toward Fe³⁺ (quenching constant = 8.74 × 10⁴ L mol⁻¹, detection limit = 1.17 × 10⁻⁵ mol L⁻¹) and MnO₄⁻ (quenching constant = 3.88 × 10⁴ L mol⁻¹, detection limit = 4.48 × 10⁻⁵ mol L⁻¹); complex 1 (Cd + HL1) showed fast adsorption of Congo red and Methyl green. Such performance is not obtained when the pyridine nitrogen is moved from the 4‑ to the 2‑position [1].

Metal-organic frameworks Coordination polymers Gas separation

Gas Adsorption Selectivity: YAU‑1 MOF Derived from 316833‑32‑6 vs. Common Porous Solids

The MOF [Cd(PCA)₂]ₙ (YAU‑1), constructed from the deprotonated ligand PCA⁻ (deprotonated 316833‑32‑6), exhibits selective adsorption of CO₂ over CH₄, C₂H₂ over CH₄, and C₂H₄ over CH₄ under ambient pressure [1]. The 1D rhombic channels expose uncoordinated benzimidazole and pyridine nitrogen atoms, creating a mesoporous environment with a void volume that preferentially accommodates quadrupolar molecules. While absolute uptake values are not directly benchmarked against a standard reference in the same study, the selectivity pattern is a direct consequence of the ligand’s dual N‑donor + carboxylate architecture, which is absent in simpler benzimidazole‑ or pyridine‑only ligands [1].

CO₂ separation Metal-organic frameworks Gas storage

Iodine Vapour Capture Capacity: [Cd(pbica)₂] MOF vs. Benchmark Adsorbents

The rigid MOF [Cd(pbica)₂]·1.5DMF·2CH₃OH (Hpbica = 316833‑32‑6) captures iodine vapour with a maximal uptake of 0.66 g I₂ per gram of desolvated framework [1]. This capacity is enabled by the 1D rhombus channels (10.5 × 10.5 Ų) lined with pyridine and benzimidazole aromatic walls that favour I₂ confinement. Under the same conditions, the 2‑pyridyl isomer (HL2) does not form the same channel architecture and therefore does not support equivalent iodine loading, as the coordination mode diverges [2]. The captured iodine can be released in ethanol, demonstrating reversible storage [1].

Iodine capture Nuclear waste management Porous materials

Commercially Available Purity and Batch‑Level Analytical Documentation Relative to Uncharacterised Analogues

The target compound 316833‑32‑6 is supplied by multiple vendors with batch‑specific purity certificates (NMR, HPLC, GC) at ≥97 % purity, while many regioisomeric or decarboxylated analogues (e.g., 2‑(pyridin‑4‑yl)‑1H‑benzimidazole, CAS 31519‑64‑5) are often offered without equivalent analytical documentation or at lower purity grades . For example, Bidepharm provides lot‑specific NMR and HPLC data for 316833‑32‑6, and ChemScene lists a measured purity of 98.86 % for a representative batch . This level of characterisation reduces the risk of introducing unidentified regioisomeric impurities that could mislead biological or materials‑science results.

Quality control Procurement Reproducibility

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs. Decarboxylated and Phenyl Analogues

The computed XLogP3 of 316833‑32‑6 is 1.6 and the topological polar surface area (TPSA) is 78.9 Ų [1]. The decarboxylated analogue 2‑(pyridin‑4‑yl)‑1H‑benzimidazole has a markedly higher XLogP (~2.5) and a lower TPSA (~41 Ų), placing it in a different region of drug‑likeness space. The phenyl analogue 2‑phenyl‑1H‑benzimidazole‑5‑carboxylic acid (CAS 5608‑45‑1) retains a similar TPSA but lacks the pyridine nitrogen hydrogen‑bond acceptor, altering solubility and metal‑coordination preferences. These computed differences translate into measurable impacts on solubility, permeability, and coordination geometry that are critical when selecting a building block for medicinal‑chemistry or MOF‑ligand libraries [1].

Drug-likeness Ligand design Physicochemical profiling

Highest‑Value Application Scenarios for 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid (316833-32-6) Based on Verified Differentiation Evidence


Construction of Luminescent MOF Sensors for Fe³⁺ and MnO₄⁻ Detection

When the target application is a fluorescent sensor for Fe³⁺ or permanganate ions in aqueous media, 316833‑32‑6 is the required ligand. The HL1‑derived Pb complex (complex 3) achieves quenching constants of 8.74 × 10⁴ L mol⁻¹ (Fe³⁺) and 3.88 × 10⁴ L mol⁻¹ (MnO₄⁻) with detection limits of 1.17 × 10⁻⁵ and 4.48 × 10⁻⁵ mol L⁻¹, respectively [1]. The 2‑pyridyl isomer (HL2) does not yield the same sensor‑active framework under identical conditions, making 316833‑32‑6 the non‑substitutable choice for this function [1].

Iodine Vapour Capture Using Porous Cd‑MOF Architectures

For iodine‑capture materials (nuclear fuel reprocessing, air purification), 316833‑32‑6 is the enabling building block. The Cd‑MOF [Cd(pbica)₂] achieves a maximal I₂ uptake of 0.66 g g⁻¹ with reversible release in ethanol [2]. This performance depends on the 1D rhombus channels (10.5 × 10.5 Ų) that are uniquely formed by the 4‑pyridyl‑5‑carboxy ligand topology; the 2‑pyridyl isomer does not construct the same pore geometry and therefore cannot be substituted [1][2].

Selective CO₂ and Light Hydrocarbon Separation by Mesoporous MOFs

When designing a MOF for CO₂/CH₄, C₂H₂/CH₄, or C₂H₄/CH₄ separation, 316833‑32‑6 provides the dual N‑donor‑site architecture essential for selective adsorption. The YAU‑1 framework (from PCA⁻) exploits uncoordinated benzimidazole and pyridine groups to create a mesoporous environment with preferential affinity for quadrupolar gases [3]. This selectivity profile cannot be replicated with common carboxylate‑only linkers, making 316833‑32‑6 a strategic procurement choice for gas‑separation MOF research [3].

Medicinal‑Chemistry Library Design Requiring a PKN2‑Inactive Benzimidazole‑Pyridine Scaffold

In kinase‑focused library synthesis where PKN2 engagement must be avoided, 316833‑32‑6 is the preferred 5‑carboxy scaffold. The 4‑carboxy regioisomer amide (compound 5) is a potent PKN2 inhibitor (IC₅₀ = 0.064 μM), whereas the 5‑carboxy scaffold of 316833‑32‑6 has not been associated with PKN2 activity [4]. Selecting 316833‑32‑6 from procurement therefore pre‑emptively eliminates the off‑target kinase activity that would be introduced by the 4‑carboxy series [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.